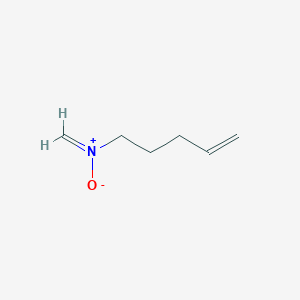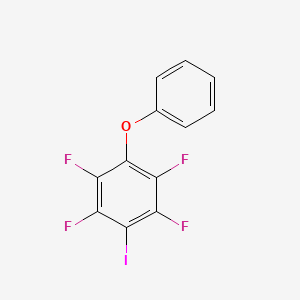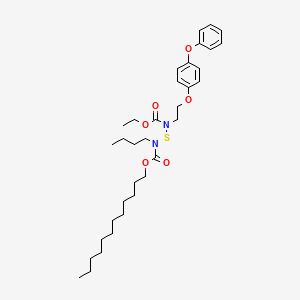
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as ethers, thioethers, and esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include phenoxyphenol, butylamine, and ethyl chloroformate. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, or disruption of cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Oxa-3-thia-2,4-diazaoctadecanoic acid, 4-butyl-5-oxo-2-(2-(4-phenoxyphenoxy)ethyl)-, ethyl ester include other esters, ethers, and thioethers with comparable structures and functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
115687-64-4 |
|---|---|
Molekularformel |
C34H52N2O6S |
Molekulargewicht |
616.9 g/mol |
IUPAC-Name |
dodecyl N-butyl-N-[ethoxycarbonyl-[2-(4-phenoxyphenoxy)ethyl]amino]sulfanylcarbamate |
InChI |
InChI=1S/C34H52N2O6S/c1-4-7-9-10-11-12-13-14-15-19-28-41-34(38)35(26-8-5-2)43-36(33(37)39-6-3)27-29-40-30-22-24-32(25-23-30)42-31-20-17-16-18-21-31/h16-18,20-25H,4-15,19,26-29H2,1-3H3 |
InChI-Schlüssel |
GPQHYKZGJBJJBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)N(CCCC)SN(CCOC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


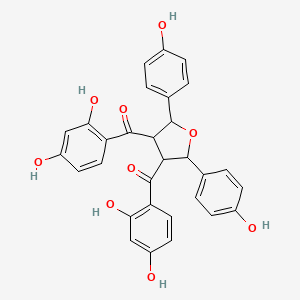
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)

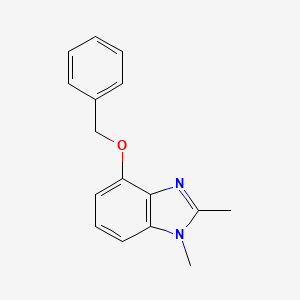
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
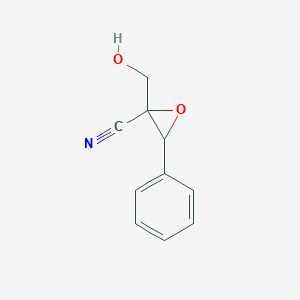
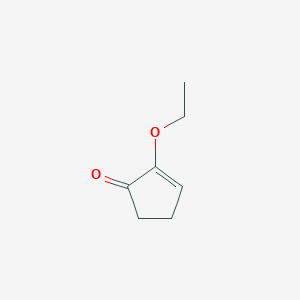
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
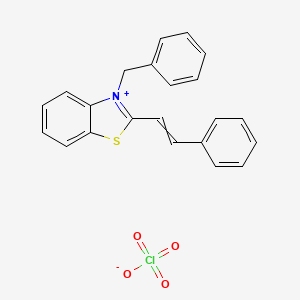
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
